Cas no 55286-05-0 (2-chloro-7-methyl-7H-Purine)

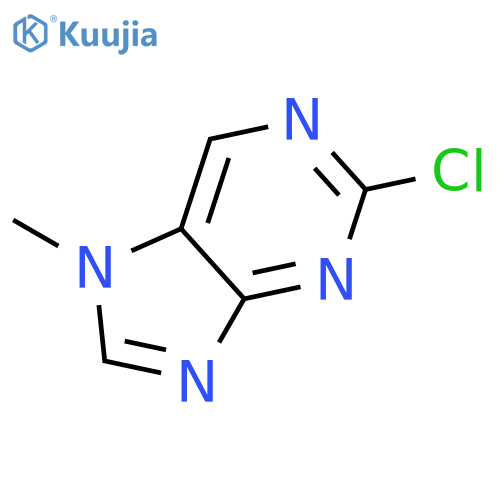

2-chloro-7-methyl-7H-Purine structure

商品名:2-chloro-7-methyl-7H-Purine

CAS番号:55286-05-0

MF:C6H5ClN4

メガワット:168.583698987961

MDL:MFCD21336457

CID:1113836

PubChem ID:13032369

2-chloro-7-methyl-7H-Purine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-7-methyl-7H-Purine

- AS-59155

- EN300-6189717

- SCHEMBL24076864

- CS-0172969

- N13371

- Z1486021884

- 55286-05-0

- AKOS030632018

- 2-chloro-7-methylpurine

- 7-Methyl-2-chlorpurin

- DB-192807

- MFCD21336457

-

- MDL: MFCD21336457

- インチ: InChI=1S/C6H5ClN4/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3

- InChIKey: DFYLWHVIJWMKOS-UHFFFAOYSA-N

- ほほえんだ: CN1C=NC2=NC(=NC=C21)Cl

計算された属性

- せいみつぶんしりょう: 168.0202739g/mol

- どういたいしつりょう: 168.0202739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 43.6Ų

2-chloro-7-methyl-7H-Purine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM233687-25g |

2-Chloro-7-methyl-7H-purine |

55286-05-0 | 97% | 25g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D544383-1g |

2-chloro-7-methyl-7H-Purine |

55286-05-0 | 97% | 1g |

$430 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1106057-5g |

2-chloro-7-methyl-7H-Purine |

55286-05-0 | 95% | 5g |

$1000 | 2024-07-23 | |

| eNovation Chemicals LLC | D545478-10g |

2-chloro-7-methyl-7H-Purine |

55286-05-0 | 97% | 10g |

$1600 | 2024-05-24 | |

| eNovation Chemicals LLC | D544383-2g |

2-chloro-7-methyl-7H-Purine |

55286-05-0 | 97% | 2g |

$650 | 2024-07-28 | |

| eNovation Chemicals LLC | D544383-5g |

2-chloro-7-methyl-7H-Purine |

55286-05-0 | 97% | 5g |

$1250 | 2024-07-28 | |

| Enamine | EN300-6189717-0.1g |

2-chloro-7-methyl-7H-purine |

55286-05-0 | 95% | 0.1g |

$228.0 | 2023-05-30 | |

| eNovation Chemicals LLC | D545478-25g |

2-chloro-7-methyl-7H-Purine |

55286-05-0 | 97% | 25g |

$2800 | 2024-05-24 | |

| 1PlusChem | 1P003AJ8-100mg |

2-chloro-7-methyl-7H-Purine |

55286-05-0 | 95% | 100mg |

$157.00 | 2025-02-19 | |

| abcr | AB555929-1g |

2-Chloro-7-methyl-7H-purine; . |

55286-05-0 | 1g |

€1007.50 | 2025-02-20 |

2-chloro-7-methyl-7H-Purine 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

55286-05-0 (2-chloro-7-methyl-7H-Purine) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55286-05-0)2-chloro-7-methyl-7H-Purine

清らかである:99%

はかる:1g

価格 ($):374.0